2-Furanol, tetrahydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanol, tetrahydro-4-methyl-: is an organic compound belonging to the furan family It is characterized by a furan ring that is fully hydrogenated and substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, tetrahydro-4-methyl- typically involves the hydrogenation of 4-methylfuran. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation of the furan ring.
Industrial Production Methods
Industrial production of 2-Furanol, tetrahydro-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furanol, tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound to form saturated alcohols.
Substitution: The methyl group at the 4-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of 4-methyl-2-furanone or 4-methyl-2-furancarboxylic acid.
Reduction: Formation of tetrahydro-4-methylfuran-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Furanol, tetrahydro-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furanol, tetrahydro-4-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Furanol, tetrahydro-2-methyl-
- 2-Furanmethanol, tetrahydro-
- Tetrahydrofurfuryl alcohol
Comparison
2-Furanol, tetrahydro-4-methyl- is unique due to its specific substitution pattern and hydrogenation state. Compared to 2-Furanol, tetrahydro-2-methyl-, it has a different position of the methyl group, which can lead to variations in reactivity and applications. Tetrahydrofurfuryl alcohol, on the other hand, has a hydroxymethyl group instead of a methyl group, resulting in different chemical properties and uses.
Properties
CAS No. |
34314-85-7 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
4-methyloxolan-2-ol |
InChI |
InChI=1S/C5H10O2/c1-4-2-5(6)7-3-4/h4-6H,2-3H2,1H3 |
InChI Key |
GUVYMUAZCMZDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.